m-PEG5-NHS ester Confers Optimal PEG Chain Length for Antibody Functional Retention
In the context of antibody-oligonucleotide conjugation, the use of a DBCO-PEG5-NHS ester linker demonstrated that a 1:32 antibody-to-linker stoichiometry yielded the highest fluorescence intensity for both patterned antibody (488 signal) and captured antigen (555 signal), indicating maximum retention of antibody functionality after conjugation [1]. This performance is contingent on the specific PEG5 spacer length, which provides sufficient distance between the antibody and the conjugated payload to minimize steric interference with the antigen-binding region. The study's systematic investigation of stoichiometries (1:2, 1:4, 1:8, 1:16, 1:32) provides a quantitative baseline for PEG5-mediated conjugation efficiency [1]. Shorter PEG linkers (e.g., PEG2, PEG3) would likely not provide the same degree of spatial separation, potentially leading to reduced antigen binding capacity, while longer linkers (e.g., PEG8, PEG12) could introduce excessive flexibility, potentially reducing the effective concentration of the payload and also failing to achieve the optimal conjugation profile .
| Evidence Dimension | Optimal linker stoichiometry for retaining antibody functionality |
|---|---|
| Target Compound Data | 1:32 antibody:DBCO-PEG5-NHS stoichiometry yielded the greatest degree of antibody functionality |
| Comparator Or Baseline | Other stoichiometries (1:2, 1:4, 1:8, 1:16) of the same linker, and inferentially, other linker lengths not tested. |
| Quantified Difference | Highest fluorescence intensity for both patterned antibody (488) and captured antigen (555) at 1:32 ratio. |
| Conditions | Conjugation of DBCO-PEG5-NHS ester to an antibody for copper-free click chemistry with an azide-terminated oligonucleotide; functionality assessed via fluorescence quantification of antigen binding. |
Why This Matters
This evidence demonstrates that the PEG5 spacer, when used in a defined linker construct, enables a specific conjugation stoichiometry that preserves native antibody function, a critical parameter for developing effective targeted therapies and diagnostics.
- [1] Kozlov, I. A., et al. (2022). Overview and characterization of oligonucleotide-antibody conjugation reactions. PMC8817232, Figure 2. View Source
